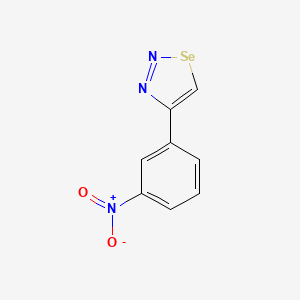

4-(3-Nitrophenyl)-1,2,3-selenadiazole

Description

4-(3-Nitrophenyl)-1,2,3-selenadiazole is a heterocyclic compound featuring a selenadiazole ring fused to a nitro-substituted phenyl group at the 3-position. This compound belongs to the 1,2,3-selenadiazole family, characterized by a selenium atom and two nitrogen atoms in a five-membered ring. Its synthesis typically involves the oxidative cyclization of tosylhydrazones derived from ketones using selenium dioxide (SeO₂), as described for analogous derivatives . The nitro group at the meta position on the phenyl ring imparts distinct electronic and steric properties, influencing reactivity and biological activity.

Properties

CAS No. |

52376-72-4 |

|---|---|

Molecular Formula |

C8H5N3O2Se |

Molecular Weight |

254.12 g/mol |

IUPAC Name |

4-(3-nitrophenyl)selenadiazole |

InChI |

InChI=1S/C8H5N3O2Se/c12-11(13)7-3-1-2-6(4-7)8-5-14-10-9-8/h1-5H |

InChI Key |

MZDVPDODRXSFFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C[Se]N=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and geometric features of 1,2,3-selenadiazoles are strongly influenced by substituents on the phenyl ring. Computational studies (PM3 level) on 4-(para-substituted phenyl)-1,2,3-selenadiazoles reveal that electron-withdrawing groups (e.g., -NO₂, -Cl) increase the positive charge on the selenium atom, reducing base strength and altering intermolecular interactions . For example:

- 4-(4-Chlorophenyl)-1,2,3-selenadiazole : Exhibits a dihedral angle of 16.6° between the selenadiazole and chlorophenyl rings, with π-π stacking interactions stabilizing the crystal structure .

- 4-(5-Chlorothiophen-2-yl)-1,2,3-selenadiazole : Displays near coplanarity (minimal dihedral angles) between the selenadiazole and thiophene rings, enhancing conjugation and crystal packing via C-H···N interactions .

Table 1: Structural and Electronic Comparisons

| Compound | Dihedral Angle (°) | Key Interactions | Substituent Effect |

|---|---|---|---|

| 4-(3-Nitrophenyl)-1,2,3-selenadiazole | Not reported | Inferred π-π stacking | Meta-NO₂: Moderate conjugation |

| 4-(4-Chlorophenyl)-1,2,3-selenadiazole | 16.6 | π-π stacking, Se⋯Cl contacts | Para-Cl: Electron-withdrawing |

| 4-(5-Chlorothiophen-2-yl)-1,2,3-selenadiazole | Near 0 | C-H···N chains | Thiophene-Cl: Enhanced planarity |

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Nitrophenyl)-1,2,3-selenadiazole, and how are reaction conditions optimized?

The synthesis involves cyclization of semicarbazone intermediates using selenium dioxide (SeO₂) under reflux in ethanol. Key steps include:

- Reacting 3-nitrophenylhydrazine with ketone precursors to form semicarbazones.

- Oxidative cyclization with SeO₂ at 80–100°C for 4–6 hours. Optimization focuses on solvent choice (e.g., ethanol for reflux, chloroform for recrystallization) and molar ratios to achieve yields up to 63% .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Essential techniques include:

Q. What preliminary biological screening protocols are recommended for this compound?

Initial antimicrobial testing should follow CLSI guidelines:

- Gram-positive bacteria : Staphylococcus aureus (MIC via broth dilution).

- Fungi : Candida albicans (disk diffusion assay). Anticancer screening involves cytotoxicity assays (e.g., MTT) against HCT116 (colon) and MCF-7 (breast) cell lines, with 5-fluorouracil as a reference .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence the compound’s reactivity in pyrolysis or substitution reactions?

The electron-withdrawing nitro group stabilizes biradical intermediates during gas-phase pyrolysis (400–500°C), favoring selenoketene formation. In substitution reactions, it directs electrophiles to the meta position of the phenyl ring, as shown by regioselective bromination studies .

Q. What molecular interactions stabilize the crystal structure of this compound?

X-ray diffraction reveals:

- π-π stacking : Between selenadiazole and nitrophenyl rings (dihedral angle ~16.6°).

- Se⋯Cl contacts : Short interactions (3.2–3.4 Å) enhance lattice stability.

- C–H⋯O/Se hydrogen bonds : Contribute to supramolecular assembly .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., variable MICs against E. coli) arise from:

- Strain variability : Use standardized ATCC strains.

- Solubility differences : Employ DMSO carriers at ≤1% v/v.

- Assay protocols : Adopt time-kill kinetics alongside MICs. For example, Mhaidat et al. demonstrated that compound 4c outperformed 5-fluorouracil against HCT116 but showed no effect on MV3 melanoma cells, underscoring cell-line specificity .

Q. What mechanistic insights explain the anticancer activity of selenadiazole derivatives?

Apoptosis induction via caspase-3/7 activation is a key pathway. Computational docking studies suggest inhibition of topoisomerase II by selenadiazole’s planar structure, which intercalates DNA. Comparative studies show nitro-substituted derivatives exhibit 2–3× higher activity than chloro analogs due to enhanced redox cycling .

Methodological Tables

Q. Table 1: Pyrolysis Conditions and Products

| Temperature (°C) | Major Product | Yield (%) | Characterization Method |

|---|---|---|---|

| 450 | Selenoketene | 55 | FTIR, NMR |

| 500 | Selenophenol | 30 | GC-MS |

Q. Table 2: Antimicrobial Activity of Derivatives

| Derivative | MIC (μg/mL) – S. aureus | MIC (μg/mL) – C. albicans |

|---|---|---|

| 4-(3-Nitrophenyl) | 12.5 | 25 |

| 4-(4-Chlorophenyl) | 25 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.